"2-Fluoro-5-(trifluoromethoxy)benzamide" CAS number 886498-17-5 properties
"2-Fluoro-5-(trifluoromethoxy)benzamide" CAS number 886498-17-5 properties
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzamide (CAS: 886498-17-5) for Advanced Research Applications
Introduction
2-Fluoro-5-(trifluoromethoxy)benzamide is a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Its structure is characterized by a benzamide core strategically substituted with both a fluorine atom and a trifluoromethoxy group. These substitutions are not trivial; they impart unique physicochemical properties that make this molecule a valuable building block for creating complex chemical entities with tailored biological activities. The incorporation of fluorine and fluorine-containing motifs is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the properties, synthesis, analysis, and safe handling of 2-Fluoro-5-(trifluoromethoxy)benzamide, providing expert insights to facilitate its effective use in advanced research and development projects.
Caption: Chemical structure and key identifiers of the topic molecule.
Physicochemical and Structural Properties
Understanding the fundamental properties of 2-Fluoro-5-(trifluoromethoxy)benzamide is crucial for its application in synthesis and experimental design. The molecule is a solid at room temperature and is noted to be stable under standard storage conditions.[2][3]
| Property | Value | Source |
| CAS Number | 886498-17-5 | [2][4] |
| Molecular Formula | C₈H₅F₄NO₂ | [2][3][4] |
| Molecular Weight | 223.12 g/mol | [3][5] |
| Physical Form | Solid / White Powder | [3][6] |
| Typical Purity | ≥97% | [5] |
| InChI Key | NYHOMJMCMKWNKT-UHFFFAOYSA-N | [3] |
| SMILES | NC(=O)c1cc(ccc1F)OC(F)(F)F | [3][4] |
| Stability | Stable under normal handling and storage conditions. | [2] |
The Role of Fluorine Motifs in Drug Design
The dual incorporation of ortho-fluoro and para-trifluoromethoxy groups is a deliberate design feature that leverages the unique effects of fluorine in medicinal chemistry.
-
Ortho-Fluoro Group: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect and can influence the conformation of the amide bond through intramolecular interactions, such as hydrogen bonding with the amide N-H. This can rigidify the molecule, potentially leading to higher binding affinity for a biological target.
-
Para-Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is a lipophilic, strongly electron-withdrawing moiety that is highly resistant to metabolic degradation. It is often used as a bioisostere for other groups, like a chloro or methyl group, to improve a drug candidate's metabolic profile and modulate its electronic properties without significantly increasing its size. Its high lipophilicity can enhance membrane permeability and improve oral bioavailability. The trifluoromethoxy group is known to increase the resistance of compounds to oxidative metabolism.[9]
Caption: Bioisosteric relationship of the -OCF₃ group.
Synthesis and Reactivity
While specific literature detailing the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzamide is scarce, a reliable synthetic route can be postulated from its corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4), a commercially available starting material. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.
Proposed Synthetic Protocol: Amidation via Acid Chloride
This two-step protocol is a robust and common method for synthesizing primary amides. The first step involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with ammonia in the second step.
Step 1: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
-
To a stirred solution of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the solution. Causality: Oxalyl chloride is an excellent reagent for this conversion as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying purification.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ¹H NMR until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step without further purification.
Step 2: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzamide
-
Dissolve the crude acid chloride from Step 1 in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0-3.0 eq) dropwise. Causality: An excess of the ammonia source is used to react with the acid chloride and neutralize the HCl byproduct.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Workflow for the safe handling of the title molecule.
Applications and Future Research Directions
The primary application of 2-Fluoro-5-(trifluoromethoxy)benzamide is as a versatile building block for the synthesis of more complex molecules. [2]Its unique substitution pattern makes it an attractive starting point for discovering novel therapeutic agents and functional materials.
-
Medicinal Chemistry: This compound is an ideal scaffold for creating libraries of potential drug candidates. The amide functionality can be further derivatized, while the fluorinated phenyl ring can participate in crucial binding interactions with protein targets. Related fluorinated benzamides have shown potential as antiviral, anticancer, and antimicrobial agents. [9][10]* Agrochemicals: The structural motifs present are common in modern pesticides and herbicides, where metabolic stability and specific target interactions are paramount.
-
Materials Science: Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.
Future research should focus on experimentally determining its key physicochemical properties, such as its octanol-water partition coefficient (LogP) and pKa. Furthermore, exploring its reactivity in various cross-coupling reactions could unlock new synthetic pathways to novel and potentially bioactive compounds.
References
-
GlobalChemMall. (n.d.). 2-fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
Arctom Scientific. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHOXY)BENZAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide, N-(2-phenylethyl)-N-decyl-. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
-
SpectraBase. (n.d.). p-fluoro-N-[p-(trifluoromethyl)benzyl]benzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide, N-(2-phenylethyl)-N-dodecyl-. Retrieved from [Link]
-
American Chemical Society. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
SWGDRUG.org. (2018). 2-Fluoro-ADB. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-Fluoro-5-(trifluoromethoxy)benzamide | CymitQuimica [cymitquimica.com]
- 4. arctomsci.com [arctomsci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-5-(trifluoromethyl)benzamide | 207986-20-7 [sigmaaldrich.com]
- 8. 207986-20-7 CAS MSDS (3-FLUORO-5-(TRIFLUOROMETHYL)BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]
